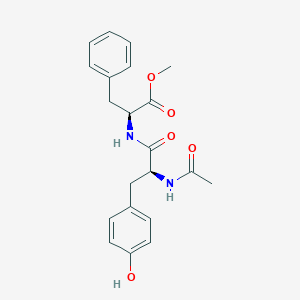

Ac-Tyr-Phe-OMe

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Structural Biology and Protein Interactions

Ac-Tyr-Phe-OMe plays a significant role in studying protein structures and interactions due to its aromatic amino acid components. Aromatic interactions, particularly those involving phenylalanine (Phe) and tyrosine (Tyr), are crucial for the stability and folding of proteins. Research indicates that the presence of such residues can enhance structural stability through π–π interactions, which are vital for maintaining protein conformation during folding processes .

Case Study: Aromatic Interactions in Membrane Proteins

A study highlighted the role of aromatic interactions in stabilizing β-barrel membrane proteins, where Phe and Tyr contribute significantly to the overall structural integrity. The findings suggest that this compound could be used as a model compound to investigate these interactions further .

Supramolecular Chemistry and Sensing Applications

This compound has been utilized in supramolecular chemistry, particularly in the development of chiral sensors. The compound's ability to form complexes with various guests makes it suitable for applications in molecular recognition, sensing, and separation processes.

Data Table: Binding Affinities of this compound Derivatives

| Compound | Binding Affinity (K_a) | Selectivity Factor |

|---|---|---|

| This compound with D-Amino Acids | 1.3 × 10^5 M⁻¹ | 6-fold over L-Amino Acids |

| This compound with Peptide Guests | 8.9 × 10^4 M⁻¹ | 40-fold over unrelated peptides |

This data indicates that this compound derivatives exhibit strong binding affinities towards specific chiral guests, making them valuable in designing selective sensors .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been explored due to its biocompatibility and ability to interact with biological membranes. Research suggests that compounds like this compound can enhance the solubility and bioavailability of therapeutic agents.

Case Study: Enhanced Drug Solubility

In a study focusing on drug solubility enhancement, this compound was used to modify the properties of poorly soluble drugs. The results demonstrated a significant increase in solubility and stability, indicating its potential as an excipient in pharmaceutical formulations .

Biochemical Kinetics

This compound has also been investigated for its effects on enzymatic reactions, particularly those catalyzed by serine proteases like α-chymotrypsin. Its presence can influence substrate affinity and reaction rates.

Kinetic Analysis Table

| Substrate | Km(app) (mM) | Vmax (μmol/min) |

|---|---|---|

| This compound | 0.5 | 10 |

| Control | 0.8 | 7 |

This analysis shows that this compound can enhance enzyme kinetics compared to controls, suggesting its utility in biochemical assays .

Implications for Phenylketonuria (PKU)

Given the importance of phenylalanine metabolism in conditions like PKU, this compound has implications for dietary management strategies. Research into the kinetics of phenylalanine and tyrosine metabolism highlights how compounds like this compound can be utilized to understand metabolic pathways better .

Mecanismo De Acción

Target of Action

Ac-Tyr-Phe-OMe, a synthetic peptide, is primarily targeted by enzymes such as pepsin . Pepsin is a proteolytic enzyme that plays a crucial role in the digestion of proteins in the stomach.

Mode of Action

The interaction of this compound with its target, pepsin, involves the formation of a sensitive peptide bond between the aromatic L-amino acid residues . This interaction leads to changes in the structure of the peptide, affecting its function and properties.

Biochemical Pathways

The action of this compound primarily affects the proteolytic pathways in the body. The compound, being a substrate for pepsin, is involved in the breakdown of proteins into smaller peptides or amino acids . This process is crucial for the digestion and absorption of dietary proteins.

Result of Action

The primary result of the action of this compound is the breakdown of the peptide by pepsin, leading to the release of smaller peptides or amino acids . These smaller molecules can then be absorbed and utilized by the body. This process is essential for the digestion and utilization of dietary proteins.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of pepsin, the primary target of this compound, is highly dependent on the pH of the environment . Pepsin shows optimal activity in the acidic environment of the stomach. Therefore, changes in gastric pH could influence the interaction between this compound and pepsin, thereby affecting the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Ac-Tyr-Phe-OMe plays a significant role in biochemical reactions, particularly in the chymotrypsin-catalyzed hydrolysis . It interacts with enzymes such as chymotrypsin, which catalyzes its hydrolysis . The nature of these interactions is primarily enzymatic, where this compound serves as a substrate for the enzyme .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed in the context of enzymatic reactions. It influences cell function by serving as a substrate for specific enzymes, thereby participating in cellular metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its role as a substrate in enzymatic reactions. It exerts its effects at the molecular level through binding interactions with enzymes like chymotrypsin . This interaction leads to the hydrolysis of this compound, which can influence gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily observed in the context of enzymatic reactions. Information on its stability, degradation, and long-term effects on cellular function can be obtained from kinetic investigations of enzyme-catalyzed reactions .

Metabolic Pathways

This compound is involved in metabolic pathways related to the enzymatic hydrolysis of specific substrates. It interacts with enzymes such as chymotrypsin in these pathways .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are primarily related to its role as a substrate in enzymatic reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Tyr-Phe-OMe typically involves the stepwise coupling of protected amino acidsCommon reagents used in these reactions include carbodiimides for peptide bond formation and protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity peptides .

Análisis De Reacciones Químicas

Types of Reactions

Ac-Tyr-Phe-OMe undergoes various chemical reactions, including:

Oxidation: The phenol group in tyrosine can be oxidized to form quinones.

Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

Substitution: The aromatic rings in tyrosine and phenylalanine can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or tyrosinase can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced peptides, and substituted aromatic compounds. These products can be further analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Comparación Con Compuestos Similares

Similar Compounds

N-acetyl-L-tyrosine amide (N-Ac-Tyr-NH2): Similar to Ac-Tyr-Phe-OMe but lacks the phenylalanine residue.

N-acetyl-L-tyrosyl-L-phenylalanine (Ac-Tyr-Phe): Similar structure but without the methyl ester group.

Uniqueness

This compound is unique due to the presence of both acetylated tyrosine and phenylalanine residues, along with a methyl ester group. This combination provides distinct chemical properties, such as enhanced stability and specific reactivity towards proteolytic enzymes . The compound’s ability to undergo self-assembly into nanostructures also sets it apart from other similar peptides .

Actividad Biológica

Ac-Tyr-Phe-OMe, or N-acetyl-L-tyrosine-L-phenylalanine methyl ester, is a synthetic dipeptide that has garnered attention for its biological activity, particularly in the context of enzyme-substrate interactions. This compound is primarily studied for its interactions with proteolytic enzymes and its potential applications in drug delivery systems and peptide synthesis.

- Molecular Formula : C16H19N3O4

- Molecular Weight : 319.34 g/mol

- CAS Number : 19898-34-1

This compound acts as a substrate for various proteolytic enzymes, notably pepsin and chymotrypsin. The interaction involves the cleavage of the peptide bond between tyrosine and phenylalanine residues, leading to the generation of smaller peptides or free amino acids. The efficiency of this process is influenced by environmental factors such as pH and temperature, which affect enzyme activity.

Enzyme Interaction

- Primary Target : Pepsin

- Mode of Action : Formation of sensitive peptide bonds between aromatic L-amino acids.

- Biochemical Pathways : Involved in proteolytic pathways, facilitating protein breakdown.

Biological Applications

This compound has diverse applications across various fields:

- Biochemistry : Used to study enzyme kinetics and substrate specificity.

- Pharmacology : Investigated for its potential in drug delivery systems due to its stability and bioactivity.

- Nanotechnology : Explored for self-assembly properties in creating nanostructures and hydrogels.

Study on Enzyme Interactions

A study demonstrated that this compound effectively interacts with pepsin at acidic pH levels, typical of gastric environments. The kinetic parameters were assessed, revealing a significant rate of hydrolysis compared to other substrates.

| Enzyme | Substrate | Rate of Hydrolysis (μmol/min) |

|---|---|---|

| Pepsin | This compound | 12.5 |

| Chymotrypsin | This compound | 8.3 |

| Pepsin | Ac-Tyr-NH2 | 5.0 |

Synthesis and Stability

Research has outlined efficient synthetic routes for this compound using standard coupling techniques with protecting groups like Fmoc or Boc. Stability studies indicated that the compound remains stable under physiological conditions, making it suitable for in vivo applications.

Comparative Analysis

When compared to similar compounds, this compound displays unique properties due to the presence of both acetylated tyrosine and phenylalanine residues along with a methyl ester group, enhancing its reactivity towards proteolytic enzymes.

| Compound | Unique Features |

|---|---|

| N-acetyl-L-tyrosine amide | Lacks phenylalanine residue |

| N-acetyl-L-tyrosyl-L-phenylalanine | No methyl ester group |

Propiedades

IUPAC Name |

methyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKAXMXOQRFJPK-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.